8-Hydroxy-2-styrylquinoline-7-carboxylic acid
Description
Properties
Molecular Formula |
C18H13NO3 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
8-hydroxy-2-[(E)-2-phenylethenyl]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-15(18(21)22)11-8-13-7-10-14(19-16(13)17)9-6-12-4-2-1-3-5-12/h1-11,20H,(H,21,22)/b9-6+ |
InChI Key |
LYGUWNHNFGYTGZ-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C2)C=CC(=C3O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C2)C=CC(=C3O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The synthesis begins with 8-hydroxy-2-methylquinoline-7-carboxylic acid (3b ), which undergoes condensation with substituted benzaldehydes in acetic anhydride. The reaction proceeds via acid-catalyzed aldol condensation, forming the α,β-unsaturated styryl moiety. For instance, heating 3b with 4-(dimethylamino)benzaldehyde in refluxing acetic anhydride yields 8-hydroxy-2-(4-(dimethylamino)styryl)quinoline-7-carboxylic acid.
Optimization and Challenges
Early implementations faced limitations, including harsh conditions (prolonged reflux) and excess aldehyde requirements. Modifications, such as using ionic liquid catalysts (e.g., [Hmim]TFA), improved reaction efficiency but introduced complexities in catalyst preparation. Recent protocols have achieved yields of 65–78% by optimizing stoichiometry and reflux duration.
Three-Step One-Pot Procedure
A streamlined one-pot synthesis developed by Degutyte et al. (2017) combines Arbuzov reaction, Horner-Emmons olefination, and ester hydrolysis.
Synthetic Pathway
-
Arbuzov Reaction : Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate (1 ) reacts with triethyl phosphate at 160°C, forming a phosphonate intermediate.
-
Horner-Emmons Olefination : The intermediate reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in DMF using NaH as a base, generating ethyl 2-styrylquinoline-3-carboxylates.
-
Ester Hydrolysis : Treatment with aqueous NaOH followed by HCl acidification yields the carboxylic acid derivative.
Advantages Over Traditional Methods
This method circumvents intermediate purification, achieving yields of 61–82%. The use of NaH enhances olefination efficiency compared to weaker bases (e.g., K₂CO₃), while DMF stabilizes reactive intermediates.
Sulfonation and Alkali Fusion
Adapted from 8-hydroxyquinoline synthesis, this route introduces sulfonic and carboxylic acid groups via sequential functionalization.
Sulfonation of Quinoline
Quinoline is treated with 65% fuming sulfuric acid at 60°C, forming 8-quinoline sulfonic acid. Controlled temperature during sulfonation prevents over-sulfonation.
Alkali Fusion and Carboxylation
Modular Assembly from 8-Hydroxyquinoline
VulcanChem’s patented approach modifies 8-hydroxyquinoline through sequential substitutions.
Stepwise Functionalization
Comparative Analysis
While modular, this method requires precise control over coupling reactions to maintain stereochemistry (e.g., E-selectivity).
Comparative Evaluation of Methods
Factors Influencing Synthesis Efficiency
Reaction Temperature and Time
Optimal yields in Perkin condensations require reflux durations of 8–24 h, whereas one-pot methods complete in 4–6 h. Overheating during sulfonation (>120°C) degrades intermediates, reducing yields.
Base and Catalyst Selection
NaH outperforms NaOH or K₂CO₃ in Horner-Emmons olefination due to stronger deprotonation capacity. Similarly, ionic liquids (e.g., [Hmim]TFA) accelerate Perkin condensations but complicate purification.
Steric and Electronic Effects
Electron-withdrawing groups (e.g., -NO₂, -CN) on aldehydes marginally affect one-pot reaction yields, whereas bulky substituents hinder condensation in Perkin routes.
Applications and Derivatives
This compound serves as a precursor for kinase inhibitors (e.g., Pim-1) and antiretroviral agents. Fluorinated analogues, synthesized via halogen exchange reactions, exhibit enhanced bioavailability .
Chemical Reactions Analysis
Metal Chelation
The compound acts as a tridentate ligand, binding metal ions (e.g., Fe³⁺, Cu²⁺) via its hydroxyl (-OH), carboxyl (-COOH), and quinoline nitrogen groups. This chelation disrupts metal-dependent enzymatic processes, contributing to its antimicrobial and anti-HIV activity .
Key Interactions :
-
Hydroxyl group → Coordinates through oxygen lone pairs.
-
Carboxyl group → Binds via deprotonated oxygen.
-
Quinoline nitrogen → Participates in π-backbonding with metal ions .
Derivatization via Electrophilic Substitution
The quinoline ring undergoes electrophilic substitution at positions activated by the hydroxyl and carboxyl groups:
Amide Formation
The carboxylic acid group reacts with amines (e.g., aniline derivatives) in the presence of coupling agents (EDC/HOBt) to form carboxamides. These derivatives were explored for HIV-1 integrase inhibition but showed reduced activity compared to the parent compound .
Example :
textThis compound + Aniline → (EDC/HOBt in DMF) → 8-Hydroxy-2-styrylquinoline-7-carboxamide
Activity Data :
Hydrolysis and Esterification
The carboxyl group undergoes esterification with alcohols (e.g., ethanol) under acidic conditions, forming ethyl esters. Subsequent hydrolysis regenerates the carboxylic acid .
Hydrolysis Conditions :
Biological Activity Modulation via Structural Modifications
Modifications to the styryl or quinoline rings significantly alter bioactivity. For instance:
| Derivative Structure | 3’-Processing IC₅₀ (μM) | Strand Transfer IC₅₀ (μM) | Source |
|---|---|---|---|
| 77n (2,3-dihydroxyphenyl) | 0.60 | 0.03 | |
| 77o (4-fluorophenyl) | 10.00 | 30.00 | |
| 77x (3,4,5-trihydroxyphenyl) | 0.30 | 0.30 |
Trends :
-
Electron-donating groups (e.g., -OH) enhance integrase inhibition.
Redox Reactions
The hydroxyl group participates in oxidation-reduction reactions. For example, treatment with Na₂S₂O₄ reduces nitro intermediates to amino derivatives during synthesis .
Supramolecular Interactions
In crystalline form, the compound forms hydrogen-bonded networks (O–H···O, C–H···O) and π-π stacking interactions between quinoline rings. These interactions influence solubility and crystallinity .
Scientific Research Applications
Anticancer Activity
8-Hydroxy-2-styrylquinoline-7-carboxylic acid has demonstrated promising anticancer properties. Research indicates that derivatives of this compound exhibit potent activity against several cancer cell lines, including P388 leukemia cells and various solid tumors.
- Case Study : A study reported that specific derivatives showed significant cytotoxicity against multiple cancer cell lines, including T-47D and Hep3B, with IC50 values indicating effectiveness at low concentrations (6.25 μg/mL for Hep3B) .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species and inhibition of critical signaling pathways .
Antimicrobial Properties
The compound has also been studied for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
- Case Study : Research showed that this compound derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as broad-spectrum antibacterial agents .
- Specific Findings : One derivative was particularly effective against Staphylococcus aureus and Escherichia coli, with inhibition zones significantly larger than those observed with conventional antibiotics .
Neuroprotective Effects
The neuroprotective potential of this compound is noteworthy, especially in the context of neurodegenerative diseases.
- Research Insights : Studies have indicated that this compound can act as a metal chelator, which is crucial in preventing metal-induced oxidative stress in neuronal cells. This property is particularly beneficial in conditions like Alzheimer's disease where metal ion dysregulation is a concern .
- Experimental Evidence : In vivo studies demonstrated that certain derivatives could cross the blood-brain barrier and effectively reduce neuroinflammation and neuronal cell death in models of neurodegeneration .
Antiviral Activity
Recent investigations have also explored the antiviral properties of this compound derivatives.
- Case Study : Some derivatives exhibited activity against viruses such as dengue and HIV, showcasing their potential as antiviral agents .
- Mechanism : The antiviral mechanism is thought to involve the inhibition of viral replication through interference with viral integrase enzymes, making these compounds candidates for further development in antiviral therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-styrylquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy group at the 8th position and the carboxylic acid group at the 7th position allow it to form hydrogen bonds and coordinate with metal ions . This coordination ability is crucial for its biological activities, including enzyme inhibition and metal chelation . The compound’s structure also enables it to participate in redox reactions, contributing to its cytoprotective effects .
Comparison with Similar Compounds
Key Observations :
- Styryl vs. Methyl/Phenyl: Styryl derivatives (e.g., this compound) exhibit stronger kinase inhibition due to extended conjugation , whereas methyl or phenyl substituents (e.g., 8-Hydroxy-2-methylquinoline-7-carboxylic acid ) prioritize synthetic accessibility.
- Halogenation: Bromination at the 5-position (e.g., 5-Bromo-8-hydroxyquinoline-7-carboxylic acid) enhances lipophilicity (logP ~1.79) and antimicrobial activity , but may reduce aqueous solubility (log10ws = -2.20) .
Physicochemical Properties
Critical parameters influencing bioavailability and activity:
Key Observations :
- logP Trends : Styryl and halogenated derivatives (logP >2) are more lipophilic than hydroxylated analogs, favoring membrane permeability but challenging formulation .
- Solubility: Carboxylic acid groups improve solubility compared to ester or amide derivatives (e.g., ethyl 8-hydroxyquinoline-7-carboxylate ).
Key Observations :
- Kinase vs. Antifungal Activity: Styrylquinoline-carboxylic acids (e.g., this compound) target kinases, while amide derivatives (e.g., B-Hydroxy-N-((5-methylisoxazol-3-yl)methyl)quinoline-7-carboxamide ) shift activity toward antifungal applications.
- Positional Effects: Carboxylic acid at the 7-position (vs. 8-position in 2-styrylquinoline-8-carboxylic acid) improves selectivity for Pim-1 kinase over other targets .
Key Observations :
- Efficiency : Brønsted acidic ionic liquids ([Hmim]TFA) enable one-pot synthesis of styryl derivatives with high yields , whereas halogenation requires harsh conditions and lower yields .
- Scalability: Methyl and phenyl analogs (e.g., 8-methyl-2-phenylquinoline-4-carboxylic acid ) are more scalable due to simpler substituents.
Biological Activity
8-Hydroxy-2-styrylquinoline-7-carboxylic acid (8-HSQCA) is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms of action associated with 8-HSQCA, drawing on recent research findings.
Chemical Structure and Synthesis
The chemical structure of 8-HSQCA can be represented as follows:
This compound is synthesized through various methods, including the reaction of 8-hydroxyquinoline with styryl and carboxylic acid derivatives. Recent advancements have demonstrated efficient synthetic routes that yield high purity and yield rates, typically between 65% to 90% .
Anticancer Activity
8-HSQCA exhibits potent anticancer properties, particularly against various tumor cell lines. Studies have shown that derivatives of this compound inhibit cell proliferation in P388 leukemia models, demonstrating IC50 values that suggest significant cytotoxicity . The mechanisms of action often involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of 8-HSQCA Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8-HSQCA | P388 Leukemia | 5.0 | Apoptosis induction |
| 8-HSQCA Derivative A | MCF-7 Breast Cancer | 4.5 | Cell cycle arrest |
| 8-HSQCA Derivative B | HeLa Cervical Cancer | 3.2 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial properties of 8-HSQCA have also been extensively studied. It has shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin, indicating its potential as a broad-spectrum antibacterial agent .
Table 2: Antimicrobial Efficacy of 8-HSQCA
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 4 |
| Klebsiella pneumoniae | 25 | 5 |
| Pseudomonas aeruginosa | 23 | 3 |
Antiviral Activity
Recent studies have indicated that derivatives of 8-HSQCA possess antiviral properties, particularly against influenza viruses. The antiviral activity is influenced by the electronic properties of substituents on the quinoline ring, where increased lipophilicity correlates with enhanced activity .
Case Study: Antiviral Efficacy
A derivative with a nitro group exhibited an impressive virus growth inhibition rate of up to 91.2% with low cytotoxicity levels, suggesting its potential for further development in antiviral therapies .
The biological activity of 8-HSQCA can be attributed to several mechanisms:
- Kinase Inhibition : It has been reported to inhibit Pim-1 kinase, which is involved in cell survival pathways .
- Metal Ion Chelation : The compound's ability to chelate metal ions may play a role in its anticancer and antimicrobial activities by disrupting essential metal-dependent processes in cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cancer cells, leading to apoptosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-hydroxy-2-styrylquinoline-7-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with a quinoline scaffold (e.g., 8-hydroxyquinoline-7-carboxylic acid derivatives) and employ a Heck coupling reaction to introduce the styryl group. Monitor reaction parameters (temperature, solvent, catalyst loading) using HPLC or LC-MS for intermediate tracking. Optimize purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
- Key Data : For analogous styrylquinolines, yields range from 40–65% under palladium catalysis .
Q. How should researchers characterize the photophysical properties of this compound, and what instrumentation is critical?
- Methodology : Use UV-Vis spectroscopy (200–800 nm) in solvents of varying polarity (e.g., DMSO, ethanol) to assess absorption/emission profiles. Fluorescence quantum yields can be calculated using a reference standard (e.g., quinine sulfate). Confirm π-conjugation via TD-DFT computational modeling .
- Key Data : Similar styrylquinolines exhibit λmax at 350–420 nm with moderate quantum yields (Φ = 0.2–0.4) .
Q. What are the stability considerations for long-term storage of this compound?
- Methodology : Store under inert gas (N2 or Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Avoid aqueous buffers unless stabilized by lyophilization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodology : Synthesize derivatives with modified styryl groups (e.g., electron-withdrawing/-donating substituents) and test against target enzymes (e.g., kinases, metalloproteases). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity. Validate via SPR or ITC for binding kinetics .
- Data Contradictions : Some styrylquinolines show enhanced activity with nitro groups but reduced solubility, requiring trade-off analysis .
Q. What computational strategies are effective in predicting the electrochemical behavior of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model redox potentials. Validate experimentally via cyclic voltammetry in non-aqueous electrolyte (e.g., 0.1 M TBAPF6 in acetonitrile). Compare HOMO-LUMO gaps with UV-Vis data .
Q. How can researchers resolve contradictory data on the compound’s cytotoxicity across different cell lines?
- Methodology : Standardize assay conditions (e.g., incubation time, serum concentration) and validate cell viability via multiple methods (MTT, resazurin, ATP luminescence). Use transcriptomics to identify cell-specific uptake mechanisms or metabolic pathways .
Q. What degradation pathways dominate under physiological conditions, and how can metabolites be identified?
- Methodology : Incubate with liver microsomes (human/rat) and analyze via HRMS/MS. Use isotopic labeling (e.g., <sup>13</sup>C-styryl group) to trace fragmentation patterns. Compare with in silico metabolite prediction tools (e.g., Meteor Nexus) .
Q. How should analytical methods be validated for quantifying this compound in complex matrices (e.g., plasma)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
